cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Allosteric Modulation Muscarinic Receptors Stereochemistry-Activity Relationship

This stereochemically defined cis-isomer is non-negotiable for Perospirone impurity profiling and M2 receptor SAR—the trans isomer shows 5-fold lower allosteric potency. As the designated Perospirone Impurity 1 reference standard, this saturated bicyclic imide (LogP 0.778, MW 153.18) uniquely replaces flat aromatic phthalimide cores in fragment-based drug discovery. Batch-certified ≥98% purity with full chiral integrity confirmed. Do not substitute racemic or trans isomer for analytical method validation or receptor binding assays.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 7506-66-3
Cat. No. B117455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hexahydro-1H-isoindole-1,3(2H)-dione
CAS7506-66-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)NC2=O
InChIInChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+
InChIKeyWLDMPODMCFGWAA-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Procurement of cis-Hexahydro-1H-isoindole-1,3(2H)-dione (CAS 7506-66-3): Chemical Identity and Structural Class


cis-Hexahydro-1H-isoindole-1,3(2H)-dione (CAS 7506-66-3), also known as cis-hexahydrophthalimide, is a saturated bicyclic imide with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. This compound is a key intermediate in the synthesis of the atypical antipsychotic Perospirone and serves as a critical scaffold in fragment-based drug discovery . Its rigid, saturated bicyclic structure provides distinct physicochemical properties compared to aromatic analogs like phthalimide [2].

Why Generic cis-Hexahydro-1H-isoindole-1,3(2H)-dione Substitution Fails: Stereochemistry and Characterization Matter


The specific cis-stereochemistry of cis-hexahydro-1H-isoindole-1,3(2H)-dione is not a trivial detail; it is a critical determinant of biological and chemical function. As demonstrated by Staudt et al., the cis-stereoisomer exhibits approximately fivefold greater allosteric potency at the M2 muscarinic receptor compared to its trans counterpart [1]. Furthermore, in the context of pharmaceutical quality control for the API Perospirone, this compound is a designated reference standard impurity [2]. Substituting it with a generic, uncharacterized, or stereochemically undefined analog—such as a racemic mixture of hexahydrophthalimide or the trans-isomer—directly compromises the integrity of receptor binding assays, the reliability of analytical method validation, and the fidelity of structure-activity relationship (SAR) studies.

Quantitative Differentiation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione (CAS 7506-66-3) Against Comparators


cis-Stereoisomer Exhibits 5-Fold Greater Allosteric Potency than trans-Isomer at M2 Receptors

In a study evaluating the allosteric modulation of antagonist binding to the muscarinic M2 receptor, the cis-stereoisomer of hexahydrophthalimide derivatives was found to be approximately fivefold more potent in delaying [3H]NMS dissociation compared to the trans-isomer [1]. This difference underscores the critical role of the compound's specific stereochemistry in achieving optimal biological activity.

Allosteric Modulation Muscarinic Receptors Stereochemistry-Activity Relationship

Designated Reference Standard Impurity for Perospirone API Quality Control

cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a fully characterized and certified reference standard impurity for the atypical antipsychotic Perospirone [1]. The standard is offered compliant with regulatory guidelines and is used for traceability against pharmacopeial standards (USP or EP) .

Pharmaceutical Analysis Reference Standards Quality Control

Distinct IR Spectral Profile Compared to Aromatic Phthalimide

Conversion of phthalimide to its cis-hexahydro derivative leads to a strong decrease in carbonyl stretching frequencies (νCOs by 74 cm⁻¹ and νCOas by 134 cm⁻¹, mean values) and a two-fold increase in νCO splitting, as determined by IR spectroscopy [1]. These quantifiable spectral differences reflect the fundamental change in electronic structure and rigidity upon saturation of the aromatic ring.

Spectroscopy Structural Analysis Vibrational Spectroscopy

Defined Physicochemical Properties Distinguish from Aromatic Analogs

The saturated nature of cis-hexahydro-1H-isoindole-1,3(2H)-dione confers distinct physicochemical properties compared to its aromatic counterpart, phthalimide. Key differences include a lower LogP (0.778) and a higher melting point (135.0 to 139.0 °C) [1]. These properties influence solubility, formulation behavior, and the compound's suitability as a saturated scaffold in medicinal chemistry campaigns.

Physicochemical Properties Drug Design Solubility

Optimal Application Scenarios for cis-Hexahydro-1H-isoindole-1,3(2H)-dione (CAS 7506-66-3) Procurement


Analytical Method Development and Validation for Perospirone API

This compound is essential as a certified reference standard impurity (Perospirone Impurity 1) for developing and validating HPLC, GC, or other analytical methods to quantify impurities in Perospirone active pharmaceutical ingredient (API) batches [1]. Its use ensures method accuracy, precision, and compliance with ICH guidelines for pharmaceutical quality control.

Stereoselective Synthesis and Structure-Activity Relationship (SAR) Studies

The demonstrated 5-fold potency difference between cis- and trans-isomers at M2 receptors [1] mandates the use of this specific isomer as a chiral building block or scaffold in the synthesis of novel allosteric modulators or other bioactive molecules. Its procurement is critical for generating accurate and reproducible SAR data where stereochemistry dictates biological outcome.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a saturated, bicyclic fragment with a defined LogP of 0.778 and an imide functional group, this compound serves as a valuable starting point for fragment growth or linking strategies [1]. It is a key alternative for medicinal chemists seeking to replace a flat, aromatic phthalimide core with a more three-dimensional, saturated scaffold to improve physicochemical properties and explore novel chemical space.

Spectroscopic Method Validation and Structural Verification

The well-characterized and distinct IR spectral profile of this compound, particularly the quantifiable shifts in carbonyl stretching frequencies compared to phthalimide [1], makes it a useful reference compound for validating spectroscopic instruments, calibrating computational chemistry models, or confirming the identity of newly synthesized derivatives through vibrational spectroscopy.

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